Diphenylgermanium dichloride

Beschreibung

Eigenschaften

IUPAC Name |

dichloro(diphenyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2Ge/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPTYRFVUHDUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883530 | |

| Record name | Germane, dichlorodiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 9 deg C; [Alfa Aesar MSDS] | |

| Record name | Dichlorodiphenylgermane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1613-66-7 | |

| Record name | Dichlorodiphenylgermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1613-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germane, dichlorodiphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyldichlorogermane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Germane, dichlorodiphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germane, dichlorodiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodiphenylgermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diphenylgermanium Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of diphenylgermanium dichloride ((C₆H₅)₂GeCl₂), a key organogermanium compound with applications in various fields of chemical research. This document details a robust synthesis protocol via the Grignard reaction and outlines the analytical techniques used for its thorough characterization, presenting all quantitative data in accessible formats.

Synthesis of Diphenylgermanium Dichloride

The synthesis of diphenylgermanium dichloride is most effectively achieved through the reaction of germanium tetrachloride (GeCl₄) with a phenyl Grignard reagent, such as phenylmagnesium bromide (C₆H₅MgBr). This method provides a reliable route to the desired product.

Experimental Protocol: Grignard Reaction

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromobenzene

-

Germanium tetrachloride

-

Iodine crystal (as initiator)

-

Anhydrous hexane or toluene for purification

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether or THF. A small crystal of iodine is added to initiate the reaction. A solution of bromobenzene in the same anhydrous solvent is added dropwise from the dropping funnel. The reaction mixture is stirred and gently heated to initiate the formation of the Grignard reagent, which is indicated by the disappearance of the iodine color and the onset of a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of phenylmagnesium bromide.

-

Reaction with Germanium Tetrachloride: The prepared phenylmagnesium bromide solution is cooled in an ice bath. A solution of germanium tetrachloride in anhydrous diethyl ether or THF is then added dropwise from the dropping funnel with vigorous stirring. A 2:1 molar ratio of the Grignard reagent to germanium tetrachloride is typically used.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed from the dried organic phase by rotary evaporation. The crude diphenylgermanium dichloride is then purified by vacuum distillation.

Synthesis Workflow

Characterization of Diphenylgermanium Dichloride

The synthesized diphenylgermanium dichloride is characterized using a suite of spectroscopic techniques to confirm its identity and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₀Cl₂Ge |

| Molecular Weight | 297.75 g/mol |

| Appearance | Colorless liquid |

| Melting Point | 9 °C |

| Boiling Point | 100 °C at 0.005 mmHg[1][2] |

| Density | 1.415 g/mL at 25 °C[1][2] |

| Refractive Index (n²⁰/D) | 1.5975[1][2] |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the phenyl rings.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl Protons | 7.40 - 7.80 | Multiplet | 10H |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) |

| Phenyl C (ipso) | ~135 |

| Phenyl C (ortho) | ~132 |

| Phenyl C (meta) | ~129 |

| Phenyl C (para) | ~131 |

Experimental Protocol: NMR Spectroscopy

A sample of diphenylgermanium dichloride (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. The spectra are recorded on a 300 MHz or higher field NMR spectrometer.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

| Vibrational Mode | Frequency (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C=C stretching (aromatic) | 1600 - 1450 |

| C-H in-plane bending | 1200 - 1000 |

| C-H out-of-plane bending | 900 - 675 |

| Ge-C stretching | ~670 |

| Ge-Cl stretching | ~380 |

Experimental Protocol: IR Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity (%) | Assignment |

| 298 | Moderate | [M]⁺ (molecular ion, most abundant isotope) |

| 263 | High | [M - Cl]⁺ |

| 222 | Moderate | [M - 2Cl]⁺ |

| 187 | Low | [M - Cl - C₆H₅]⁺ |

| 154 | Moderate | [Ge(C₆H₅)]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocol: Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe or a gas chromatograph.

Characterization Workflow

Safety Information

Diphenylgermanium dichloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

This guide provides a foundational understanding of the synthesis and characterization of diphenylgermanium dichloride, offering detailed protocols and data to support further research and development in organogermanium chemistry.

References

Diphenylgermanium Dichloride: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the physical, chemical, and biological properties of Diphenylgermanium Dichloride, a key organogermanium compound with significant potential in research and drug development.

Introduction

Diphenylgermanium dichloride ((C₆H₅)₂GeCl₂) is an organometallic compound that serves as a crucial precursor and reagent in the synthesis of a variety of germanium-containing molecules. Its unique chemical reactivity, stemming from the germanium-chlorine bonds, allows for the facile introduction of the diphenylgermyl moiety into diverse molecular frameworks. This property has positioned Diphenylgermanium dichloride as a valuable building block in the development of novel materials and therapeutic agents. Organogermanium compounds, in general, have garnered considerable interest due to their potential biological activities, including antitumor and immunomodulatory effects.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of Diphenylgermanium dichloride, detailed experimental protocols for its use in synthesis, and an exploration of the biological significance of its derivatives, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Diphenylgermanium dichloride is a colorless to light yellow liquid at room temperature.[3] It is sensitive to moisture and will slowly hydrolyze in the presence of water.[4] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀Cl₂Ge | |

| Molecular Weight | 297.75 g/mol | |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | 9 °C | [4][5] |

| Boiling Point | 100 °C at 0.005 mmHg | [6] |

| Density | 1.415 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.5975 | [6] |

| Solubility | Insoluble in water; soluble in organic solvents like benzene, methylene chloride, chloroform, carbon disulfide, and tetrahydrofuran. | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [6] |

| CAS Number | 1613-66-7 |

Synthesis and Reactivity

Synthesis of Diphenylgermanium Dichloride

A convenient route for the synthesis of Diphenylgermanium dichloride involves the redistribution reaction between tetraphenylgermane ((C₆H₅)₄Ge) and germanium tetrachloride (GeCl₄). This reaction is typically carried out at elevated temperatures.

A logical workflow for a typical synthesis is outlined below:

Key Chemical Reactions

The reactivity of Diphenylgermanium dichloride is dominated by the susceptibility of the Ge-Cl bonds to nucleophilic attack. This allows for the substitution of the chlorine atoms with a wide range of functional groups.

3.2.1. Hydrolysis: Diphenylgermanium dichloride reacts with water to form diphenylgermanium oxide, which can exist in several polymeric forms.[7] This reaction underscores the need for anhydrous conditions when handling the dichloride.

3.2.2. Reaction with Dithiocarbamates: A significant application of Diphenylgermanium dichloride is its reaction with dithiocarbamate salts to form chlorodiphenylgermanium dithiocarbamates. These reactions proceed in a 1:1 stoichiometry and are typically carried out in an organic solvent.

Experimental Protocols

Synthesis of Chlorodiphenylgermanium Dithiocarbamates

The following is a detailed experimental protocol for the synthesis of chlorodiphenylgermanium dithiocarbamates, adapted from the literature.

Materials:

-

Diphenylgermanium dichloride ((C₆H₅)₂GeCl₂)

-

Appropriate sodium dithiocarbamate salt (e.g., sodium N,N-diethyldithiocarbamate)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hexane, anhydrous

-

Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the sodium dithiocarbamate salt in anhydrous dichloromethane.

-

In a separate Schlenk flask, prepare a solution of Diphenylgermanium dichloride in anhydrous dichloromethane.

-

Slowly add the Diphenylgermanium dichloride solution to the stirred solution of the dithiocarbamate salt at room temperature.

-

Continue stirring the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the sodium chloride byproduct.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a dichloromethane-hexane solvent system to obtain colorless crystals of the chlorodiphenylgermanium dithiocarbamate.

Characterization: The synthesized compounds can be characterized by elemental analysis, melting point determination, and spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Applications in Drug Development and Biological Activity

While Diphenylgermanium dichloride itself is not typically used as a therapeutic agent, it serves as a precursor for the synthesis of organogermanium compounds with potential pharmacological activities. Research has shown that some organogermanium compounds, such as certain heterocyclic carboxylates derived from Diphenylgermanium dichloride, exhibit significant in vitro antitumor activity against human tumor cell lines, including mammary and colon carcinoma.[8]

A notable example of a biologically active organogermanium compound is carboxyethylgermanium sesquioxide (Ge-132). Although not directly synthesized from Diphenylgermanium dichloride, its mechanism of action provides valuable insights into the potential therapeutic pathways of other organogermanium compounds. Ge-132 is believed to exert its antitumor effects not through direct cytotoxicity, but by modulating the host's immune system.[1] The proposed mechanism involves the stimulation of T-cells and macrophages, leading to the production of interferon-gamma (IFN-γ), which in turn activates macrophages to become cytotoxic towards tumor cells.[2][9]

This indirect mechanism of action is a promising area of cancer research, as it may offer a way to overcome some of the limitations and side effects associated with traditional cytotoxic chemotherapies. The ability to synthesize a wide array of derivatives from Diphenylgermanium dichloride opens up possibilities for developing novel immunomodulatory drugs.

Spectroscopic Data

The structural elucidation of Diphenylgermanium dichloride and its derivatives relies heavily on various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of Diphenylgermanium dichloride typically shows multiplets in the aromatic region corresponding to the phenyl protons.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon atoms of the phenyl rings.

-

IR Spectroscopy: The infrared spectrum exhibits characteristic absorption bands for the Ge-Cl and Ge-C bonds, as well as the vibrations of the phenyl groups.

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Access to comprehensive spectral databases is recommended for detailed analysis and comparison.[1][9]

Safety and Handling

Diphenylgermanium dichloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] It is harmful if swallowed, in contact with skin, or if inhaled.[6] It can cause skin irritation and serious eye irritation.[6] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. As it is moisture-sensitive, it should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.[4]

Conclusion

Diphenylgermanium dichloride is a versatile and important reagent in organogermanium chemistry. Its well-defined physical and chemical properties, coupled with its reactivity, make it a valuable starting material for the synthesis of a wide range of novel compounds. The demonstrated biological activity of some of its derivatives, particularly in the area of cancer immunotherapy, highlights the potential of this compound in drug discovery and development. This technical guide provides a solid foundation of knowledge for researchers and scientists working with or considering the use of Diphenylgermanium dichloride in their research endeavors. Further exploration into the synthesis of new derivatives and the elucidation of their biological mechanisms of action will undoubtedly continue to expand the utility of this fascinating organometallic compound.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. The role of germanium in diseases: exploring its important biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FR2486526A1 - PROCESS FOR THE PREPARATION OF DIPHENYL OXIDE DERIVATIVES - Google Patents [patents.google.com]

- 5. Germane, dichlorodiphenyl- | C12H10Cl2Ge | CID 74167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenyltrichlorogermane synthesis by the reaction of chlorobenzene and the dichlorogermylene intermediate formed from elemental germanium and tetrachlorogermane | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Biological activities and antitumor mechanism of an immunopotentiating organogermanium compound, Ge-132 (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diphenylgermanium Dichloride (CAS: 1613-66-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diphenylgermanium dichloride, a versatile organogermanium compound with significant potential in chemical synthesis and as a precursor for pharmacologically active molecules. This document consolidates its chemical and physical properties, safety information, synthesis protocols, and explores its emerging role in the development of novel antitumor agents.

Chemical and Physical Properties

Diphenylgermanium dichloride is a colorless to light yellow liquid at room temperature.[1][2] It is an organometallic compound that is sensitive to moisture and insoluble in water.[3][4] The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀Cl₂Ge | [5] |

| Molecular Weight | 297.75 g/mol | [3][5] |

| CAS Number | 1613-66-7 | [3][5] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Melting Point | 9 °C | [1] |

| Boiling Point | 100 °C at 0.005 mmHg | [3][4] |

| Density | 1.415 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.5975 | [3] |

| Flash Point | >110 °C (>230 °F) | [6] |

| Solubility | Insoluble in water | [3][4] |

Spectral Data

The structural identity of Diphenylgermanium dichloride can be confirmed through various spectroscopic techniques. The following table summarizes key spectral data.

| Spectrum Type | Key Data Points | Reference(s) |

| ¹H NMR | Data available on PubChem and SpectraBase. | [7][8] |

| ¹³C NMR | Data available on ChemicalBook. | [9] |

| Infrared (IR) | FTIR spectra (capillary cell, neat) are available on PubChem. | [7] |

| Mass Spectrometry (MS) | GC-MS data is available from the NIST Mass Spectrometry Data Center via PubChem. | [7] |

Safety and Handling

Diphenylgermanium dichloride is classified as a hazardous substance and requires careful handling in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled.[3] It also causes skin and serious eye irritation.[3]

Hazard Statements: H302, H312, H315, H319, H332, H335[1]

Precautionary Statements: P261, P280, P305+P351+P338[1]

Appropriate personal protective equipment (PPE), including eye protection, gloves, and a respirator, should be worn when handling this compound.[3] It is sensitive to moisture and should be stored in a dry, well-ventilated area.[3]

Synthesis and Reactions

Diphenylgermanium dichloride serves as a key intermediate in the synthesis of other organogermanium compounds.[1][10] A general method for its preparation involves the reaction of phenylgermanium trichloride with tetraphenylgermanium in the presence of aluminum chloride.[1]

Experimental Protocol: Generalized Synthesis of Diphenylgermanium Dichloride

The following is a generalized protocol for the synthesis of Diphenylgermanium dichloride. Researchers should consult specific literature for detailed experimental conditions and scale-up procedures.

Materials:

-

Phenylgermanium trichloride

-

Tetraphenylgermanium

-

Anhydrous aluminum chloride

-

Anhydrous solvent (e.g., benzene or toluene)

-

Standard laboratory glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, combine phenylgermanium trichloride and tetraphenylgermanium in an appropriate molar ratio in an anhydrous solvent.

-

Under a positive pressure of an inert gas (e.g., argon or nitrogen), add anhydrous aluminum chloride to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a suitable reagent (e.g., a cooled aqueous solution of hydrochloric acid).

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain Diphenylgermanium dichloride.

Application in Antitumor Research

A significant area of interest for Diphenylgermanium dichloride is its use as a precursor in the synthesis of novel compounds with potential antitumor activity.[11] Research has shown that diphenylgermanium heterocyclic carboxylates, synthesized from Diphenylgermanium dichloride, exhibit in vitro activity against human tumor cell lines, including mammary (MCF-7) and colon (WiDr) carcinoma.[11]

Experimental Protocol: Generalized Synthesis of Diphenylgermanium Heterocyclic Carboxylates

This protocol outlines a general procedure for the synthesis of diphenylgermanium heterocyclic carboxylates from Diphenylgermanium dichloride.

Materials:

-

Diphenylgermanium dichloride

-

Sodium salt of a heterocyclic carboxylic acid

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

In a reaction flask under an inert atmosphere, dissolve Diphenylgermanium dichloride in an anhydrous solvent.

-

In a separate flask, prepare a solution or suspension of the sodium salt of the desired heterocyclic carboxylic acid in the same anhydrous solvent.

-

Slowly add the solution/suspension of the sodium carboxylate to the solution of Diphenylgermanium dichloride at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature or with gentle heating for several hours to ensure the completion of the reaction.

-

Monitor the reaction by observing the precipitation of sodium chloride.

-

Once the reaction is complete, filter the mixture to remove the sodium chloride precipitate.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude diphenylgermanium heterocyclic carboxylate.

-

Recrystallize the crude product from a suitable solvent system to obtain the purified compound.

Proposed Mechanism of Antitumor Activity of Organogermanium Compounds

While the specific mechanism of action for diphenylgermanium heterocyclic carboxylates has not been fully elucidated, the antitumor activity of other organogermanium compounds, such as Ge-132, has been studied.[7] The proposed mechanism is primarily immunomodulatory.[7] It is suggested that these compounds stimulate the host's immune system to recognize and eliminate cancer cells.[7]

The key steps in this proposed pathway involve:

-

Stimulation of T-cells: The organogermanium compound stimulates T-cells to produce interferon-gamma (IFN-γ).[7]

-

Activation of Macrophages: IFN-γ, in turn, activates macrophages, enhancing their cytotoxic capabilities.[7]

-

Tumor Cell Elimination: The activated cytotoxic macrophages then target and destroy tumor cells.[7]

This proposed signaling pathway is illustrated in the diagram below. It is important to note that this is a generalized pathway for certain organogermanium compounds and may not fully represent the mechanism of action for all derivatives of Diphenylgermanium dichloride.

Conclusion

Diphenylgermanium dichloride is a valuable organogermanium compound with well-characterized chemical and physical properties. Its primary utility lies in its role as a synthetic intermediate for creating more complex molecules. The demonstrated in vitro antitumor activity of its derivatives highlights a promising avenue for future research in drug discovery and development. Further investigation into the specific mechanisms of action of these derivatives is warranted to fully understand and exploit their therapeutic potential. This guide serves as a foundational resource for scientists and researchers working with or interested in the applications of Diphenylgermanium dichloride.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Immune activation of Bio-Germanium in a randomized, double-blind, placebo-controlled clinical trial with 130 human subjects: Therapeutic opportunities from new insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DIPHENYLGERMANIUM DICHLORIDE | 1613-66-7 [chemicalbook.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. WO2001058847A1 - Method for production of diaminodiphenylmethanes - Google Patents [patents.google.com]

- 7. Biological activities and antitumor mechanism of an immunopotentiating organogermanium compound, Ge-132 (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. mdpi.com [mdpi.com]

- 10. US2451871A - Dimethyl germanium dichloride - Google Patents [patents.google.com]

- 11. The role of germanium in diseases: exploring its important biological effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of Diphenylgermanium Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and properties of diphenylgermanium dichloride ((C₆H₅)₂GeCl₂). The information is curated for researchers, scientists, and professionals in drug development who may utilize organogermanium compounds in their work.

Molecular Structure and Properties

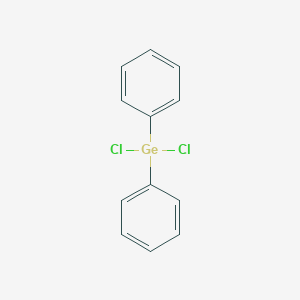

Diphenylgermanium dichloride is an organogermanium compound featuring a central germanium atom bonded to two phenyl groups and two chlorine atoms. The geometry around the germanium center is tetrahedral. Due to the presence of the phenyl groups and chlorine atoms, the molecule possesses distinct electronic and steric properties that influence its reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of diphenylgermanium dichloride is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₀Cl₂Ge | |

| Molecular Weight | 297.75 g/mol | |

| Appearance | Colorless liquid | |

| Melting Point | 9 °C | |

| Boiling Point | 100 °C at 0.005 mmHg | |

| Density | 1.415 g/mL at 25 °C | |

| Refractive Index | 1.5975 (20 °C, D) |

Molecular Geometry

| Parameter | Value |

| Ge-C Bond Length | ~1.95 Å |

| Ge-Cl Bond Length | ~2.15 Å |

| C-Ge-C Bond Angle | ~112° |

| Cl-Ge-Cl Bond Angle | ~105° |

| C-Ge-Cl Bond Angle | ~109° |

Note: These values are approximations based on computational models of similar organogermanium compounds and should be used as a reference in the absence of experimental data.

Synthesis and Characterization

Synthesis of Diphenylgermanium Dichloride

A common method for the synthesis of diphenylgermanium dichloride involves the redistribution reaction between phenylgermanium trichloride and tetraphenylgermanium, catalyzed by aluminum chloride.[1]

Reaction:

C₆H₅GeCl₃ + (C₆H₅)₄Ge → 2 (C₆H₅)₂GeCl₂

A detailed, generalized experimental protocol for this synthesis is provided below.

Experimental Protocol: Synthesis

Materials:

-

Phenylgermanium trichloride (C₆H₅GeCl₃)

-

Tetraphenylgermanium ((C₆H₅)₄Ge)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous toluene

-

Schlenk flask and other appropriate glassware for air-sensitive reactions

-

Inert gas (Argon or Nitrogen) supply

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine phenylgermanium trichloride and tetraphenylgermanium in a 1:1 molar ratio in anhydrous toluene.

-

Catalyst Addition: Add a catalytic amount of anhydrous aluminum chloride to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and stir for several hours. Monitor the reaction progress using an appropriate technique (e.g., GC-MS or NMR spectroscopy of aliquots).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The aluminum chloride catalyst can be deactivated by careful addition of a quenching agent. The product is then isolated by filtration to remove any solid byproducts.

-

Purification: The crude product is purified by vacuum distillation to yield pure diphenylgermanium dichloride.

Spectroscopic Characterization

The structure and purity of the synthesized diphenylgermanium dichloride can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H and ¹³C NMR spectroscopy are used to confirm the presence of the phenyl groups and to assess the purity of the compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Due to the moisture sensitivity of diphenylgermanium dichloride, sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox). Dissolve 10-20 mg of the compound in approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer. Typical parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of the chemical bonds present in the molecule.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: As a liquid, diphenylgermanium dichloride can be analyzed neat. A thin film of the liquid is prepared between two salt plates (e.g., KBr or NaCl). This should be done in a moisture-free environment to prevent hydrolysis.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

Visualization of Molecular Structure

The following diagram, generated using the DOT language, illustrates the tetrahedral geometry of diphenylgermanium dichloride.

Caption: Ball-and-stick model of Diphenylgermanium dichloride.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to characterization of diphenylgermanium dichloride.

Caption: Workflow for the synthesis and characterization of Diphenylgermanium dichloride.

References

An In-depth Technical Guide to the Reactivity and Derivatives of Diphenylgermanium Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylgermanium dichloride ((C₆H₅)₂GeCl₂) is a key organogermanium compound that serves as a versatile precursor in the synthesis of a wide array of organometalloid derivatives. Its reactivity is primarily centered around the two chlorine atoms, which can be readily substituted by various nucleophiles, and the germanium center itself, which can undergo reduction. This technical guide provides a comprehensive overview of the reactivity of diphenylgermanium dichloride, detailing its hydrolysis, reduction, and reactions with common organometallic reagents. Furthermore, it explores the synthesis and properties of its principal derivatives, offering detailed experimental protocols and quantitative data to support researchers in the fields of chemistry, materials science, and drug development. While organogermanium compounds have been explored for their biological activities, this guide will focus on the fundamental chemical transformations of diphenylgermanium dichloride.

Core Properties of Diphenylgermanium Dichloride

Diphenylgermanium dichloride is a colorless to light yellow liquid at room temperature.[1][2] Below is a summary of its key physical and chemical properties.

| Property | Value | References |

| CAS Number | 1613-66-7 | [2][3] |

| Molecular Formula | C₁₂H₁₀Cl₂Ge | [3][4] |

| Molecular Weight | 297.75 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Melting Point | 9 °C | [3][4] |

| Boiling Point | 100 °C at 0.005 mmHg | [2][3] |

| Density | 1.415 g/mL at 25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.5975 | [2][3] |

| Solubility | Insoluble in water; reacts slowly with moisture. Soluble in many organic solvents. | [3] |

Spectroscopic data is crucial for the characterization of diphenylgermanium dichloride.

| Spectroscopy | Key Data | References |

| ¹H NMR | Spectra available in online databases. | [5] |

| ¹³C NMR | Spectra available in online databases. | [6] |

| IR | Spectra available in online databases. | [6] |

| Mass Spectrometry | Spectra available in online databases. | [4] |

Key Reactions and Derivatives

The reactivity of diphenylgermanium dichloride is dominated by the susceptibility of the Ge-Cl bonds to nucleophilic attack and the ability of the germanium center to be reduced. These reactions provide access to a variety of important derivatives.

Hydrolysis to Diphenylgermanium Oxide

Diphenylgermanium dichloride readily hydrolyzes in the presence of water to form diphenylgermanium oxide ((C₆H₅)₂GeO). This reaction proceeds through the stepwise substitution of the chloride ions with hydroxyl groups, followed by condensation to form the Ge-O-Ge linkage.

Reaction Workflow:

Caption: Hydrolysis of Diphenylgermanium Dichloride.

Experimental Protocol: Synthesis of Diphenylgermanium Oxide

-

Reaction Setup: A solution of diphenylgermanium dichloride in an organic solvent such as diethyl ether or toluene is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Hydrolysis: An excess of water, often with a base such as an aqueous solution of sodium carbonate or ammonia to neutralize the liberated HCl, is added dropwise to the stirred solution at room temperature.

-

Precipitation: Upon addition of water, a white precipitate of diphenylgermanium oxide will form.

-

Work-up: The precipitate is collected by filtration, washed thoroughly with water to remove any inorganic salts, and then with a low-boiling organic solvent like diethyl ether to remove any unreacted starting material.

-

Drying: The resulting white solid is dried in a vacuum oven to yield pure diphenylgermanium oxide.

Properties of Diphenylgermanium Oxide:

| Property | Value | References |

| Molecular Formula | (C₁₂H₁₀GeO)n | |

| Appearance | White solid | |

| Melting Point | Typically a high-melting polymer | |

| Solubility | Generally insoluble in common organic solvents. | [7] |

Reduction to Diphenylgermane

The reduction of diphenylgermanium dichloride to diphenylgermane ((C₆H₅)₂GeH₂) is a fundamental transformation that introduces reactive Ge-H bonds. The most common reducing agent for this purpose is lithium aluminum hydride (LiAlH₄).

Reaction Workflow:

Caption: Reduction of Diphenylgermanium Dichloride.

Experimental Protocol: Synthesis of Diphenylgermane

-

Reaction Setup: A solution of diphenylgermanium dichloride in anhydrous diethyl ether is added dropwise to a stirred suspension of a slight excess of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath).

-

Reaction: The reaction mixture is stirred at room temperature for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a dilute acid (e.g., 10% HCl) to dissolve the aluminum salts.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine.

-

Drying and Concentration: The organic solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude diphenylgermane can be purified by vacuum distillation.

Properties of Diphenylgermane:

| Property | Value | References |

| Molecular Formula | C₁₂H₁₂Ge | [8] |

| Molecular Weight | 228.89 g/mol | [8] |

| Appearance | Clear liquid | [8] |

| Boiling Point | 93 °C | [8] |

| Density | 1.22 g/cm³ | [8] |

| Solubility | Insoluble in water. | [8] |

Reaction with Organometallic Reagents

Diphenylgermanium dichloride reacts with a variety of organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), to form new Ge-C bonds. These reactions are powerful tools for the synthesis of tetraorganogermanes.

Reaction with Phenylmagnesium Bromide to form Tetraphenylgermane:

Reaction Workflow:

Caption: Synthesis of Tetraphenylgermane.

Experimental Protocol: Synthesis of Tetraphenylgermane

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.[9]

-

Reaction: A solution of diphenylgermanium dichloride in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at room temperature. The reaction is typically exothermic.

-

Reflux: After the addition is complete, the reaction mixture is heated to reflux for a few hours to ensure the reaction goes to completion.

-

Work-up: The reaction is quenched by carefully pouring the mixture onto a mixture of ice and a saturated aqueous solution of ammonium chloride.

-

Extraction: The product is extracted with diethyl ether. The organic layer is washed with water and brine.

-

Drying and Crystallization: The ethereal solution is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude tetraphenylgermane is then purified by recrystallization from a suitable solvent such as ethanol or a toluene/hexane mixture.

Properties of Tetraphenylgermane:

| Property | Value | References |

| Molecular Formula | C₂₄H₂₀Ge | [10] |

| Molecular Weight | 381.01 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 235-237 °C | |

| Solubility | Insoluble in water, soluble in hot aromatic hydrocarbons. |

A similar reaction can be performed using phenyllithium to yield tetraphenylgermane.[11]

Wurtz-Type Coupling: Formation of Germanium-Germanium Bonds

The reaction of diphenylgermanium dichloride with alkali metals, such as sodium or lithium, in a non-protic solvent leads to the formation of germanium-germanium bonds through a Wurtz-type coupling reaction. This method is employed for the synthesis of polygermanes, which are polymers with a germanium backbone, as well as cyclic organogermanium compounds.

Reaction Workflow for Polygermane Synthesis:

Caption: Wurtz-type coupling for polygermane synthesis.

Experimental Protocol: Synthesis of Polydiphenylgermane

-

Reaction Setup: A solution of diphenylgermanium dichloride in an anhydrous, high-boiling solvent like toluene or xylene is prepared in a flask equipped with a reflux condenser and a high-speed mechanical stirrer.

-

Reaction: A dispersion of molten sodium metal (prepared by heating sodium in the refluxing solvent with vigorous stirring) is added to the diphenylgermanium dichloride solution.

-

Polymerization: The mixture is heated at reflux for several hours. The reaction is typically indicated by the formation of a colored, often yellow, polymer and sodium chloride.

-

Work-up: After cooling, the excess sodium is destroyed by the careful addition of ethanol. The mixture is then poured into a large volume of a non-solvent, such as methanol or isopropanol, to precipitate the polymer.

-

Purification: The precipitated polymer is collected by filtration, washed with the non-solvent to remove low molecular weight oligomers and salts, and dried under vacuum.

The molecular weight and properties of the resulting polygermane can be influenced by the reaction conditions, including temperature, reaction time, and the nature of the alkali metal.

Conclusion

Diphenylgermanium dichloride is a cornerstone reagent in organogermanium chemistry, providing a gateway to a diverse range of derivatives through straightforward and well-established reaction pathways. The ability to readily substitute its chlorine atoms and reduce the germanium center makes it an invaluable tool for the synthesis of compounds with tailored electronic and structural properties. The detailed protocols and compiled data in this guide are intended to empower researchers to confidently utilize diphenylgermanium dichloride in their synthetic endeavors, from fundamental research to the development of advanced materials and potential therapeutic agents. Further exploration into the catalytic applications and biological activities of its derivatives remains a promising area of ongoing research.

References

- 1. americanelements.com [americanelements.com]

- 2. ジフェニルゲルマニウムジクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. DIPHENYLGERMANIUM DICHLORIDE | 1613-66-7 [chemicalbook.com]

- 4. Germane, dichlorodiphenyl- | C12H10Cl2Ge | CID 74167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. DIPHENYLGERMANIUM DICHLORIDE(1613-66-7) 13C NMR spectrum [chemicalbook.com]

- 7. Germanium dioxide - Wikipedia [en.wikipedia.org]

- 8. americanelements.com [americanelements.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. DIPHENYLGERMANIUM DICHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 11. scholarworks.uni.edu [scholarworks.uni.edu]

Spectroscopic Analysis of Diphenylgermanium Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diphenylgermanium dichloride (CAS No. 1613-66-7), a key organogermanium compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The empirical formula for Diphenylgermanium dichloride is C₁₂H₁₀Cl₂Ge, with a molecular weight of 297.75 g/mol .[1][2][3] Spectroscopic analysis confirms the structure of two phenyl groups and two chlorine atoms attached to a central germanium atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of Diphenylgermanium dichloride in solution. The ¹H and ¹³C NMR data are summarized below.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.67 | Multiplet | Ortho-protons of the phenyl rings |

| 7.42 - 7.45 | Multiplet | Meta- and Para-protons of the phenyl rings |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 134.0 | Cipso (Carbon attached to Ge) |

| 131.3 | Cortho |

| 129.2 | Cmeta/Cpara |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecule, confirming the presence of specific functional groups. The IR spectrum of Diphenylgermanium dichloride is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~1480, ~1430 | Strong | Aromatic C=C stretching |

| ~1100 | Strong | In-plane C-H bending |

| ~740, ~690 | Strong | Out-of-plane C-H bending |

| Below 500 | Strong | Ge-Cl and Ge-C stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation patterns under specific ionization conditions. The electron ionization mass spectrum of Diphenylgermanium dichloride shows a characteristic isotopic pattern due to the presence of germanium and chlorine isotopes.

Key Mass Spectral Peaks

| m/z | Relative Intensity (%) | Assignment |

| 298 | Base Peak | [M]⁺ (Molecular ion) |

| 263 | High | [M-Cl]⁺ |

| 221 | Medium | [M-C₆H₅]⁺ |

| 154 | High | [Ge(C₆H₅)]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of Diphenylgermanium dichloride is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[4] The solution should be homogeneous and free of any particulate matter.

Instrumentation: ¹H and ¹³C NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.[5]

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Spectral Width: Approximately 15 ppm, centered around 5 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Several hundred to several thousand scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation: For a neat sample, a small drop of liquid Diphenylgermanium dichloride is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[6][7] Alternatively, the spectrum can be obtained by placing a thin film of the liquid between two potassium bromide (KBr) plates (capillary cell).[8]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a DTGS detector is commonly used.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal or KBr plates is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity, or by direct insertion probe if the sample is sufficiently pure.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.[9][10][11]

Data Acquisition:

-

Source Temperature: 200-250 °C.[9]

-

Mass Range: m/z 50-500.

-

Scan Speed: 1-2 scans per second.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of Diphenylgermanium dichloride.

References

- 1. DIPHENYLGERMANIUM DICHLORIDE | 1613-66-7 [chemicalbook.com]

- 2. Diphenylgermanium dichloride 95 1613-66-7 [sigmaaldrich.com]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031548) [hmdb.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. agilent.com [agilent.com]

- 8. Germane, dichlorodiphenyl- | C12H10Cl2Ge | CID 74167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. bitesizebio.com [bitesizebio.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Thermal Stability and Decomposition of Diphenylgermanium Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

A summary of the key physicochemical properties of diphenylgermanium dichloride is presented in Table 1. The compound is a colorless, moisture-sensitive liquid, a characteristic that necessitates careful handling under inert atmospheric conditions to prevent hydrolysis.

Table 1: Physicochemical Properties of Diphenylgermanium Dichloride

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀Cl₂Ge | [1][2] |

| Molecular Weight | 297.71 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Melting Point | 9 °C | [2] |

| Boiling Point | 100 °C at 0.005 mmHg | [2] |

| Density | 1.415 g/mL at 25 °C | [2] |

| Solubility | Insoluble in water | [2] |

| Sensitivity | Moisture sensitive | [1] |

Thermal Stability and Decomposition

General Observations

Thermal decomposition of diphenylgermanium dichloride is expected to proceed at elevated temperatures, leading to the cleavage of the germanium-carbon (Ge-C) and germanium-chlorine (Ge-Cl) bonds. The process can release irritating and toxic gases and vapors.[1]

Gaseous Decomposition Products

Based on safety data information, the primary gaseous products formed during the thermal decomposition of diphenylgermanium dichloride are:

The formation of these gases indicates the breakdown of the phenyl rings and the reaction of chlorine with available hydrogen sources.

Proposed Decomposition Pathway

In the absence of specific experimental studies on the thermolysis of diphenylgermanium dichloride, a plausible decomposition pathway can be proposed based on the known chemistry of organogermanium halides. The decomposition is likely initiated by the homolytic cleavage of the Ge-C bonds, which are generally weaker than Ge-Cl bonds.

A simplified, proposed decomposition pathway is illustrated in the following diagram:

This proposed pathway suggests that the initial thermal stress leads to the formation of phenyl radicals and a diphenylgermanium chloride radical. These highly reactive species can then undergo a variety of secondary reactions, including recombination to form biphenyl, hydrogen abstraction to form benzene, and further fragmentation of the germanium-containing species. In the presence of an oxidant (like air), the organic fragments will combust to form carbon monoxide and carbon dioxide, while the chlorine will likely form hydrogen chloride gas. The solid residue would likely consist of polymeric germanium species and potentially germanium oxides if oxygen is present.

Experimental Protocols for Thermal Analysis

To obtain precise quantitative data on the thermal stability and decomposition of diphenylgermanium dichloride, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. Given the air- and moisture-sensitive nature of the compound, specific handling procedures are required.

General Workflow for Thermal Analysis

The following diagram outlines a general workflow for the thermal analysis of an air-sensitive liquid compound like diphenylgermanium dichloride.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the decomposition temperature and mass loss profile of diphenylgermanium dichloride.

Methodology:

-

Sample Preparation: Inside an inert atmosphere glovebox, load 5-10 mg of diphenylgermanium dichloride into a hermetically sealed aluminum or platinum TGA pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the TGA autosampler.

-

Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

TGA Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition from the TGA curve.

-

Calculate the percentage mass loss at different temperature intervals.

-

Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the thermal transitions (e.g., melting, boiling, decomposition) and associated enthalpy changes of diphenylgermanium dichloride.

Methodology:

-

Sample Preparation: Inside an inert atmosphere glovebox, load 2-5 mg of diphenylgermanium dichloride into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

DSC Program:

-

Equilibrate the sample at a temperature below its melting point (e.g., 0 °C).

-

Ramp the temperature to a point beyond its expected decomposition temperature (as determined by TGA, e.g., 400 °C) at a heating rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Identify endothermic and exothermic peaks corresponding to melting, boiling, and decomposition.

-

Determine the onset temperatures and peak temperatures for each thermal event.

-

Calculate the enthalpy of fusion (ΔHfus) and enthalpy of decomposition (ΔHdecomp) by integrating the respective peak areas.

-

Data Presentation

While specific experimental data for diphenylgermanium dichloride is pending, the following tables provide a template for how such data should be structured for clear comparison and interpretation.

Table 2: Hypothetical TGA Data for Diphenylgermanium Dichloride

| Parameter | Value |

| Onset of Decomposition (Tₒ) | e.g., 250 °C |

| Temperature of Max. Decomposition Rate (Tₘₐₓ) | e.g., 300 °C |

| Mass Loss at 400 °C | e.g., 60% |

| Residual Mass at 600 °C | e.g., 25% |

Table 3: Hypothetical DSC Data for Diphenylgermanium Dichloride

| Thermal Event | Onset Temperature | Peak Temperature | Enthalpy Change (ΔH) |

| Melting | e.g., 8 °C | e.g., 9.5 °C | e.g., 50 J/g |

| Decomposition | e.g., 245 °C | e.g., 295 °C | e.g., -400 J/g (exothermic) |

Conclusion

This technical guide has synthesized the available information on the thermal stability and decomposition of diphenylgermanium dichloride. While direct experimental data remains to be published, a logical decomposition pathway has been proposed, and detailed experimental protocols for TGA and DSC analysis have been outlined. The provided methodologies, if followed, will yield valuable quantitative data to fully characterize the thermal behavior of this important organogermanium compound, ensuring its safe and effective use in research and development. It is strongly recommended that these analyses be performed to establish a definitive thermal profile for diphenylgermanium dichloride.

References

An In-depth Technical Guide on the Solubility of Diphenylgermanium Dichloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diphenylgermanium dichloride ((C₆H₅)₂GeCl₂). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility predictions based on general chemical principles and provides a detailed experimental protocol for the precise quantitative determination of its solubility in various organic solvents.

Introduction to Diphenylgermanium Dichloride

Diphenylgermanium dichloride is an organogermanium compound with the chemical formula (C₆H₅)₂GeCl₂. It is a colorless to light yellow liquid at room temperature and is known to be sensitive to moisture, reacting slowly with water.[1][2] Understanding its solubility is crucial for its application in synthesis, purification, and various pharmaceutical and material science research and development endeavors. The principle of "like dissolves like" is the primary determinant of its solubility profile; as a relatively non-polar molecule dominated by two phenyl rings, it is expected to be soluble in a range of common organic solvents.[3][4][5][6][7]

Data Presentation: Qualitative Solubility Profile

Table 1: Qualitative Solubility of Diphenylgermanium Dichloride in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene, Benzene | Soluble to Miscible | The non-polar phenyl groups of diphenylgermanium dichloride have strong van der Waals interactions with non-polar solvents. |

| Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF), Dichloromethane (DCM) | Soluble to Miscible | These solvents have moderate polarity and can effectively solvate the diphenylgermanium dichloride molecule. |

| Polar Aprotic (High Polarity) | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately Soluble to Soluble | While the polarity is higher, these solvents are generally good solvents for a wide range of organic compounds. |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | The potential for hydrogen bonding in these solvents is less favorable for the non-polar regions of the molecule. |

| Aqueous | Water | Insoluble | Diphenylgermanium dichloride is non-polar and is reported to be insoluble in water. It is also moisture-sensitive.[1][2] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a well-defined experimental protocol should be followed. Given that diphenylgermanium dichloride is a moisture-sensitive liquid, all procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. The following protocol is based on the equilibrium shake-flask method, a reliable technique for determining thermodynamic solubility.[8]

3.1. Materials and Equipment

-

Diphenylgermanium dichloride (high purity)

-

Anhydrous organic solvents of interest (high purity)

-

Inert gas supply (Nitrogen or Argon) with a manifold

-

Schlenk line or glovebox

-

Temperature-controlled shaker or stirrer

-

Analytical balance

-

Gas-tight syringes

-

Vials with septa

-

Centrifuge (optional)

-

Filtration apparatus with inert filters (e.g., PTFE syringe filters)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation: Under an inert atmosphere, add an excess amount of diphenylgermanium dichloride to a vial containing a precisely known volume or mass of the anhydrous organic solvent. The presence of a separate, undissolved phase of the diphenylgermanium dichloride is crucial to ensure saturation.

-

Equilibration: Securely seal the vial and place it in a temperature-controlled shaker or on a stirrer set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved phases is reached.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed for several hours to allow the undissolved diphenylgermanium dichloride to settle. If necessary, the sample can be centrifuged to facilitate phase separation.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the saturated solution) using a gas-tight syringe. To ensure that no undissolved droplets are transferred, it is advisable to filter the solution through an inert syringe filter (e.g., 0.2 µm PTFE) directly into a pre-weighed vial.

-

Quantification: Determine the concentration of diphenylgermanium dichloride in the extracted sample using a pre-calibrated analytical method.

-

Gravimetric Method: Weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the boiling point of diphenylgermanium dichloride until a constant weight is achieved. The mass of the remaining diphenylgermanium dichloride can then be used to calculate the solubility.

-

Spectroscopic/Chromatographic Method: Prepare a series of standard solutions of diphenylgermanium dichloride with known concentrations in the same solvent. Analyze the saturated solution and the standard solutions using an appropriate technique (GC, HPLC, NMR, or UV-Vis). Construct a calibration curve to determine the concentration of diphenylgermanium dichloride in the saturated sample.

-

-

Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of diphenylgermanium dichloride can be visualized as follows:

Caption: Experimental workflow for determining the solubility of diphenylgermanium dichloride.

References

- 1. DIPHENYLGERMANIUM DICHLORIDE | 1613-66-7 [chemicalbook.com]

- 2. alfa-chemical.com [alfa-chemical.com]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. echemi.com [echemi.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

Diphenylgermanium Dichloride: A Technical Safety and Handling Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling and use of Diphenylgermanium Dichloride.

Diphenylgermanium dichloride ((C₆H₅)₂GeCl₂) is an organogermanium compound utilized in various research and development applications.[1] Due to its chemical properties, specifically its reactivity and potential hazards, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the safety data for diphenylgermanium dichloride and detailed protocols for its safe handling.

Safety Data and Hazard Identification

A thorough understanding of the hazards associated with diphenylgermanium dichloride is the foundation of safe laboratory practice. The following tables summarize the key safety information derived from globally recognized hazard communication systems.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. Diphenylgermanium dichloride is classified as follows:

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Irritant | Warning | H302: Harmful if swallowed[2][3][4] |

| Acute Toxicity, Dermal | 4 | Irritant | Warning | H312: Harmful in contact with skin[2] |

| Acute Toxicity, Inhalation | 4 | Irritant | Warning | H332: Harmful if inhaled[2][3][4] |

| Skin Corrosion/Irritation | 2 | Irritant | Warning | H315: Causes skin irritation[2][3][4] |

| Serious Eye Damage/Eye Irritation | 2A | Irritant | Warning | H319: Causes serious eye irritation[2][3][4] |

| Specific target organ toxicity — single exposure | 3 | Irritant | Warning | H335: May cause respiratory irritation[3] |

| Skin Corrosion/Irritation (in some classifications) | 1B | Corrosive | Danger | H314: Causes severe skin burns and eye damage[2] |

Note: The classification may vary slightly between suppliers. The more severe classification (Skin Corrosion 1B) should be considered for risk assessment.

Physical and Chemical Properties

Understanding the physical properties of a substance is crucial for its safe storage and handling.

| Property | Value |

| Molecular Formula | C₁₂H₁₀Cl₂Ge[2][4] |

| Molecular Weight | 297.75 g/mol [3] |

| Appearance | Colorless liquid[3] |

| Boiling Point | 100 °C @ 0.005 mmHg[3] |

| Density | 1.415 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.5975[3] |

| Flash Point | 113 °C (235.4 °F) - closed cup[3] |

| Water Solubility | Insoluble, reacts slowly with moisture/water[5] |

| Stability | Moisture sensitive[4][6] |

Handling Precautions and Personal Protective Equipment (PPE)

Given its hazardous properties, meticulous handling procedures and appropriate personal protective equipment are mandatory when working with diphenylgermanium dichloride.

Engineering Controls

-

Fume Hood: All manipulations of diphenylgermanium dichloride should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[6]

-

Inert Atmosphere: Due to its moisture sensitivity, handling should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.[4][6]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.

| PPE Category | Specification |

| Eye/Face | Safety glasses with side-shields conforming to EN166, or a face shield for greater protection.[7] |

| Hand | Chemical-resistant gloves (e.g., nitrile) inspected prior to use. Use proper glove removal technique.[7] |

| Body | A flame-resistant lab coat worn over long-sleeved clothing and long pants.[7] |

| Respiratory | If a fume hood is not available or for large-scale operations, a respirator with an appropriate filter (e.g., type ABEK) is necessary.[3] |

Experimental Protocols

The following protocols provide detailed methodologies for common laboratory procedures involving air- and moisture-sensitive reagents like diphenylgermanium dichloride. These are general guidelines and should be adapted based on the specific experimental context and a thorough risk assessment.

Weighing and Transferring Diphenylgermanium Dichloride

Objective: To accurately weigh and transfer a specific quantity of diphenylgermanium dichloride while maintaining an inert atmosphere.

Method 1: Glovebox Technique

-

Preparation: Ensure the glovebox has a dry, inert atmosphere (<1 ppm O₂, H₂O). Transfer a clean, dry, and tared vial, a spatula, and weighing paper into the glovebox antechamber.

-

Equilibration: Cycle the antechamber with the inert gas at least three times before transferring the items into the main chamber.

-

Weighing: Inside the glovebox, carefully open the diphenylgermanium dichloride container. Using the spatula, transfer the desired amount of the liquid to the tared vial.

-

Sealing: Securely cap the vial containing the weighed compound.

-

Cleanup: Clean the spatula and the surrounding area within the glovebox. Properly seal the original container.

Method 2: Schlenk Line and Syringe/Cannula Transfer

-

Glassware Preparation: All glassware (Schlenk flasks, syringes, cannulas) must be oven-dried and cooled under a stream of inert gas.

-

Inert Atmosphere: Assemble the reaction apparatus on a Schlenk line and subject it to several vacuum/inert gas backfill cycles to remove air and moisture.

-

Syringe Transfer (for small volumes):

-

Flush a dry, gas-tight syringe with inert gas.

-

Pierce the septum of the diphenylgermanium dichloride container with the syringe needle and an inert gas inlet needle.

-

Slowly draw the desired volume of the liquid into the syringe.

-

Withdraw the syringe and quickly insert it into the septum of the reaction flask.

-

Dispense the liquid into the reaction flask.

-

-

Cannula Transfer (for larger volumes):

-

Ensure both the reagent flask and the reaction flask are under a positive pressure of inert gas.

-

Insert one end of a double-tipped needle (cannula) through the septum of the reagent flask, keeping the tip above the liquid level.

-

Insert the other end of the cannula into the reaction flask, which is vented to a bubbler.

-

Lower the cannula tip in the reagent flask into the liquid to initiate the transfer. A slight positive pressure in the reagent flask can facilitate the transfer.

-

Once the desired volume is transferred, raise the cannula tip above the liquid level and then remove the cannula.

-

Quenching and Disposal of Diphenylgermanium Dichloride Residues

Objective: To safely neutralize unreacted diphenylgermanium dichloride and contaminated materials before disposal.

-

Preparation: Conduct the quenching procedure in a fume hood, in a flask equipped with a stirrer and an inert gas inlet. Cool the flask in an ice bath.

-

Initial Quenching: Under an inert atmosphere, slowly add a less reactive alcohol, such as isopropanol, to the cooled residue with vigorous stirring.[2] The addition should be dropwise to control the exothermic reaction and any gas evolution.

-

Secondary Quenching: Once the initial vigorous reaction subsides, slowly add a more reactive alcohol, like methanol, to ensure complete reaction.[2]

-

Hydrolysis: After the reaction with alcohol is complete, cautiously add water dropwise to hydrolyze any remaining reactive species.

-

Neutralization and Disposal: The resulting mixture should be neutralized with a suitable acid or base as required. The neutralized aqueous waste should be disposed of in accordance with local regulations for hazardous waste.[4] Do not pour down the drain.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows for the safe handling of diphenylgermanium dichloride.

Emergency Procedures